1-Cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Improved Synthesis Techniques
- Ultrasound-Catalyzed Synthesis: Urea derivatives have been synthesized using ultrasound to catalyze the condensation of aromatic aldehydes and cyclohexanedione derivatives, yielding high product yields and showcasing an environmentally friendly method with a simple work-up procedure (Ji-tai Li et al., 2012).
Reactivity and Mechanistic Insights
- Reactivity with Cyclohexenones: Urea reacts with cyclohexenones in the presence of HCl/EtOH to produce diverse cyclic compounds, indicating urea's versatility in organic synthesis (W. Wendelin & W. Kern, 1979).
- Chemistry of Urea with Cyclohexanediones: The reaction of urea with cyclohexane-1,2-dione has been studied, revealing the formation of compounds with ten-membered rings, which could be useful in developing colorimetric assays for urea concentrations (A. Butler, I. Hussain, & K. Peet, 1981).
Applications in Drug Discovery
- Neuropeptide Y5 Receptor Antagonists: Trisubstituted phenyl urea derivatives have been explored as antagonists for the neuropeptide Y5 receptor, showing high in vitro potency and acting as antagonists in a cellular assay, which could imply potential applications in therapeutic development (C. Fotsch et al., 2001).
Material Science and Corrosion Inhibition
- Corrosion Inhibition: Urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments, highlighting their potential as protective agents in industrial applications (B. Mistry et al., 2011).
Future Directions
Properties
IUPAC Name |
1-cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-11-14(12-7-3-1-4-8-12)17-15(19)16-13-9-5-2-6-10-13/h1,3-4,7-8,13-14,18H,2,5-6,9-11H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUFFJPZFCESIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC(CO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.